molecular formula C13H8BrN3O6 B12342324 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B12342324
M. Wt: 382.12 g/mol
InChI Key: RDXJAHMAAUPHGM-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C13H8BrN3O6. This compound is characterized by the presence of a bromophenyl group, an amino group, and two nitro groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(3-Bromophenyl)amino]benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the benzoic acid ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two nitro groups also enhances its potential for undergoing various chemical transformations .

Properties

Molecular Formula

C13H8BrN3O6

Molecular Weight

382.12 g/mol

IUPAC Name

2-(3-bromoanilino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H8BrN3O6/c14-7-2-1-3-8(4-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)

InChI Key

RDXJAHMAAUPHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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